molecular formula C10H8ClF3OS B14040798 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14040798
M. Wt: 268.68 g/mol
InChI Key: SNJJTXMOTXXBSG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by a chlorinated aromatic ring with a trifluoromethylthio group and a propanone moiety. Compounds with such structures are often of interest in various fields of chemistry and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis may start with 4-chloro-2-(trifluoromethylthio)benzene.

    Friedel-Crafts Acylation: This aromatic compound can undergo Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the desired ketone.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding secondary alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies.

    Medicine: Possible pharmaceutical applications.

    Industry: Use in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)propan-2-one
  • 1-(4-Trifluoromethylphenyl)propan-2-one

Comparison

1-(4-Chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both a chloro and a trifluoromethylthio group on the aromatic ring, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[4-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-8(11)5-9(7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

SNJJTXMOTXXBSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)SC(F)(F)F

Origin of Product

United States

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